molecular formula C15H15NO B14124874 4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide

4,5-Dimethyl-[1,1'-biphenyl]-2-carboxamide

Cat. No.: B14124874
M. Wt: 225.28 g/mol
InChI Key: LINFDXQTYBRWRH-UHFFFAOYSA-N
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Description

4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two methyl groups at the 4 and 5 positions of the biphenyl structure and a carboxamide group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.

    Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the methylated biphenyl compound with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Dimethyl-[1,1’-biphenyl]
  • 4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid
  • 4,5-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid

Uniqueness

4,5-Dimethyl-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methyl groups and a carboxamide group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

4,5-dimethyl-2-phenylbenzamide

InChI

InChI=1S/C15H15NO/c1-10-8-13(12-6-4-3-5-7-12)14(15(16)17)9-11(10)2/h3-9H,1-2H3,(H2,16,17)

InChI Key

LINFDXQTYBRWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(=O)N)C2=CC=CC=C2

Origin of Product

United States

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